molecular formula C13H19N B2485761 4-Methyl-4-(4-methylphenyl)piperidine CAS No. 1268093-77-1

4-Methyl-4-(4-methylphenyl)piperidine

Cat. No.: B2485761
CAS No.: 1268093-77-1
M. Wt: 189.302
InChI Key: ODQQROGWBQUTHL-UHFFFAOYSA-N
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Description

4-Methyl-4-(4-methylphenyl)piperidine, also known as MPPP, is a synthetic compound that belongs to the piperidine family. It is a potent psychostimulant that has been widely used in scientific research. MPPP is a highly regulated substance due to its potential for misuse and abuse.

Scientific Research Applications

Antimycobacterial Applications

Kumar et al. (2008) discovered antimycobacterial spiro-piperidin-4-ones, with significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis, showcasing their potential as antimycobacterial agents (Kumar et al., 2008).

Molecular Structure and Synthesis

Khan et al. (2013) reported the synthesis and molecular structure of a compound involving piperidine, highlighting its potential in various chemical applications (Khan et al., 2013).

Aromatase Inhibitors

Hartmann and Batzl (1986) synthesized and evaluated 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis, important for breast cancer treatment (Hartmann & Batzl, 1986).

Anticancer Agents

Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, showing promise as anticancer agents (Rehman et al., 2018).

Gastric Antisecretory Agents

Scott et al. (1983) identified 4-(diphenylmethyl)-1-[(imino)methyl]piperidines as potent gastric antisecretory agents, useful in peptic ulcer disease treatment (Scott et al., 1983).

Anti-angiogenic and DNA Cleavage Activities

Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives, showing significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Kambappa et al., 2017).

Neuroprotective Agents

Chenard et al. (1995) identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective NMDA antagonist, showing promise as a neuroprotective agent (Chenard et al., 1995).

Mechanism of Action

Properties

IUPAC Name

4-methyl-4-(4-methylphenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13(2)7-9-14-10-8-13/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQQROGWBQUTHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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